(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
CAS No.: 1638744-96-3
Cat. No.: VC2603618
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638744-96-3 |
|---|---|
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
| IUPAC Name | (4S)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 |
| Standard InChI Key | KWHAXXIEOKYGKQ-WCCKRBBISA-N |
| Isomeric SMILES | C1[C@H](CNC1=O)CN.Cl |
| SMILES | C1C(CNC1=O)CN.Cl |
| Canonical SMILES | C1C(CNC1=O)CN.Cl |
Introduction
(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the CAS number 1638744-96-3. It belongs to the class of pyrrolidinones, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities. This compound is particularly noted for its potential applications in pharmaceutical research due to its structural features and chemical properties.
Synthesis and Preparation
The synthesis of (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of appropriate pyrrolidinone precursors with aminomethylating agents. The process may require chiral resolution or asymmetric synthesis to achieve the desired S-configuration.
Biological Activities and Research Findings
Pyrrolidinone derivatives, including (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, have been investigated for their potential biological activities:
-
Neuroprotective Effects: Some pyrrolidinone compounds have shown neuroprotective properties by inhibiting enzymes involved in neurodegenerative diseases.
-
Antimicrobial Activity: Pyrrolidinones can exhibit antimicrobial activity against various bacterial strains.
-
Pharmacological Applications: The compound's structural features make it a candidate for further pharmacological studies, particularly in drug discovery processes.
Industrial Production and Applications
Industrial production of (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride involves large-scale synthesis methods, including continuous flow reactors to optimize yield and purity. The compound is used primarily in in-vitro studies and research settings due to its potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume